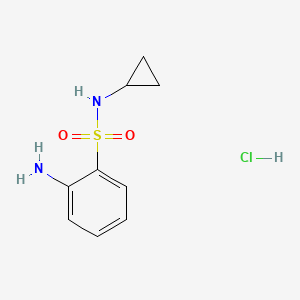

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-cyclopropylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7;/h1-4,7,11H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSZTQMMHSROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, altering their function and downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as carbonic anhydrase, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, altering the conformation of proteins and affecting their activity. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and chromatin remodeling complexes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active or inactive metabolites. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic processing. These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. The compound also binds to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins. It can also be transported to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments.

Biological Activity

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides that have demonstrated various pharmacological effects, including carbonic anhydrase inhibition and antimicrobial properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by experimental data, case studies, and comparative analyses.

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁ClN₂O₂S

- Molecular Weight : 236.71 g/mol

- CAS Number : 1171358-67-0

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally exert their effects by inhibiting carbonic anhydrase (CA) enzymes, which play a crucial role in regulating pH and fluid balance in various tissues.

Inhibition of Carbonic Anhydrase

Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases, particularly isoforms CA I and CA II. The inhibition mechanism involves binding to the zinc ion in the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Table 1: Biological Activity Summary

| Study/Source | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Wu et al. (1999) | Inhibition of CA I | 6.0 | Carbonic Anhydrase |

| Tilton et al. (2000) | Attenuation of pulmonary hypertension | N/A | Cardiovascular System |

| Azis et al. (2022) | Pharmacokinetic parameters evaluation | N/A | Various |

Case Study 1: Inhibition of Carbonic Anhydrase

A study by Wu et al. demonstrated that this compound exhibited significant inhibition of carbonic anhydrase I with an IC50 value of approximately 6 µM. This suggests potential therapeutic applications in conditions where modulation of acid-base balance is beneficial.

Case Study 2: Cardiovascular Effects

Tilton et al. reported that sulfonamide derivatives could attenuate pulmonary vascular hypertension in animal models. Although specific data for this compound were not provided, the findings suggest a broader applicability of sulfonamides in cardiovascular therapies.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with other known sulfonamide derivatives.

Table 2: Comparison with Other Sulfonamides

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzene Sulfonamide | CA Inhibition | 5.5 | Schwartz et al. (1995) |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | CA Inhibition | 7.0 | Schwartz et al. (1995) |

| 4-(2-aminoethyl)benzenesulfonamide | Coronary resistance modulation | N/A | Authors (2023) |

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary assessments using computational models indicate favorable permeability characteristics across various cell lines, suggesting potential for effective systemic delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.